molecular formula C5H8N4 B2837149 4-Hydrazinyl-6-methylpyrimidine CAS No. 33592-43-7

4-Hydrazinyl-6-methylpyrimidine

Cat. No.: B2837149
CAS No.: 33592-43-7
M. Wt: 124.147
InChI Key: QZWHXGZANIHORL-UHFFFAOYSA-N
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Description

4-Hydrazinyl-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H8N4. It is a derivative of pyrimidine, which is an important electron-rich aromatic heterocycle. Pyrimidines are critical components of DNA and RNA and have widespread therapeutic applications due to their synthetic accessibility and structural diversity .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydrazinyl-6-methylpyrimidine can be synthesized through various methods. One common approach involves the hydrazinolysis of thiol derivatives. For instance, hydrazinolysis of thiol 26 with hydrazine hydrate in ethanol under reflux conditions can afford 2-hydrazinyl-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitriles .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for hydrazinolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions typically involve reflux in ethanol or other suitable solvents .

Major Products

Major products formed from these reactions include various substituted pyrimidines, oxo derivatives, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydrazinyl-6-methylpyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydrazinyl-6-methylpyrimidine include other pyrimidine derivatives such as:

Uniqueness

This compound is unique due to its specific hydrazinyl and methyl substitutions, which confer distinct reactivity and biological activity compared to other pyrimidine derivatives. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

(6-methylpyrimidin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-4-2-5(9-6)8-3-7-4/h2-3H,6H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWHXGZANIHORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40878806
Record name 4-Hydrazino-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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